Ethyl 2-(2-cyanophenyl)acetate Ethyl 2-(2-cyanophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 67237-76-7
VCID: VC21289104
InChI: InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)CC1=CC=CC=C1C#N
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

Ethyl 2-(2-cyanophenyl)acetate

CAS No.: 67237-76-7

Cat. No.: VC21289104

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-cyanophenyl)acetate - 67237-76-7

Specification

CAS No. 67237-76-7
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name ethyl 2-(2-cyanophenyl)acetate
Standard InChI InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3
Standard InChI Key GEZPMJQZYHFPFE-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC=CC=C1C#N
Canonical SMILES CCOC(=O)CC1=CC=CC=C1C#N

Introduction

Chemical Identity and Structure

Ethyl 2-(2-cyanophenyl)acetate is an organic compound consisting of an ethyl ester group attached to 2-(2-cyanophenyl)acetic acid. Its structure features a benzene ring substituted with a cyano (nitrile) group at the ortho (2-) position, and an acetate moiety linking this aromatic system to an ethyl ester functional group. This compound belongs to the broader family of phenylacetates, specifically those containing cyano substituents.

Structural Comparison with Related Compounds

The target compound differs from ethyl 2-cyano-2-(2-cyanophenyl)acetate, which contains an additional cyano group at the α-carbon position . It also differs from ethyl 2-cyano-3-(2-cyanophenyl)-2-propenoate, which contains both an additional cyano group and a carbon-carbon double bond . The table below illustrates key structural differences between ethyl 2-(2-cyanophenyl)acetate and its closely related analogs.

CompoundMolecular FormulaKey Structural FeaturesDistinguishing Elements
Ethyl 2-(2-cyanophenyl)acetateC₁₁H₁₁NO₂Ortho-cyano substituted phenyl ring with acetate linkage to ethyl esterSingle cyano group at ortho position
Ethyl 2-cyano-2-(2-cyanophenyl)acetateC₁₂H₁₀N₂O₂Ortho-cyano substituted phenyl ring with cyano-substituted acetate linkageDual cyano groups - one on ring, one on alpha carbon
Ethyl 2-cyano-3-(2-cyanophenyl)-2-propenoateC₁₄H₁₀N₂O₂Ortho-cyano substituted phenyl ring with unsaturated linkageContains carbon-carbon double bond

Physical and Chemical Properties

The physical and chemical properties of ethyl 2-(2-cyanophenyl)acetate can be inferred based on its structure and comparison with similar compounds.

Predicted Physical Properties

Based on structural analysis and comparison with related compounds, ethyl 2-(2-cyanophenyl)acetate likely exhibits the following physical properties:

PropertyPredicted Value/Characteristic
Physical State at Room TemperatureColorless to pale yellow liquid or crystalline solid
Melting PointLikely between 50-80°C (based on similar compounds)
SolubilitySoluble in organic solvents (dichloromethane, ethanol, acetone); limited solubility in water
Molecular Weight189.21 g/mol

Chemical Reactivity

The compound contains multiple reactive functional groups that contribute to its chemical behavior:

  • The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions

  • The nitrile (cyano) group can undergo hydrolysis to form carboxylic acids or reduction to form amines

  • The aromatic ring can participate in various substitution reactions

Analytical Characterization

Based on analytical data from structurally similar compounds, the following spectroscopic characteristics would be expected for ethyl 2-(2-cyanophenyl)acetate:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR signals (in CDCl₃):

  • δ 7.6-7.0 (m, 4H, aromatic protons)

  • δ 4.2-4.0 (q, 2H, OCH₂)

  • δ 3.8-3.6 (s, 2H, CH₂)

  • δ 1.3-1.1 (t, 3H, CH₃)

Expected ¹³C-NMR signals:

  • δ 170-168 (C=O, ester)

  • δ 140-135 (aromatic C attached to CH₂)

  • δ 134-130, 128-126 (aromatic C)

  • δ 117-115 (CN)

  • δ 61-60 (OCH₂)

  • δ 40-38 (CH₂)

  • δ 14-13 (CH₃)

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands:

  • 3050-2950 cm⁻¹ (C-H stretching)

  • 2220-2200 cm⁻¹ (C≡N stretching)

  • 1730-1720 cm⁻¹ (C=O stretching, ester)

  • 1600-1580, 1500-1480 cm⁻¹ (aromatic C=C stretching)

  • 1250-1200 cm⁻¹ (C-O stretching)

  • 750-700 cm⁻¹ (ortho-substituted benzene ring)

This spectroscopic profile would be consistent with data observed for related compounds such as ethyl 2-cyano-3-(2-cyanophenyl)-2-propenoate, which shows NMR signals at δ 8.2 (s, 1H, CH=), 7.9-7.0 (m, 4H, Ph), 4.3 (q, 2H, OCH₂), and 1.3 (t, 3H, OCH₂CH₃) .

Applications and Research Relevance

Comparative Research Value

The presence of both a cyano group and an ester functionality makes this compound versatile for various chemical transformations. The ortho positioning of the cyano group provides potential for cyclization reactions to form heterocycles.

Relationship to Similar Compounds

Comparison with Other Cyano-Substituted Phenylacetates

The table below compares ethyl 2-(2-cyanophenyl)acetate with other structurally related compounds identified in the literature:

CompoundStructural RelationshipKey DifferencesReported Applications
Ethyl 2-cyano-2-(2-cyanophenyl)acetateContains additional α-cyano groupAdditional nitrile functionalityIntermediate in organic synthesis
ETHYL 2-CYANO-2-(4-CYANOPHENYL)ACETATEPara-substituted analog with α-cyano groupDifferent nitrile position and additional nitrileIndustrial and scientific research
Ethyl 2-cyano-3-(2-cyanophenyl)-2-propenoateContains C=C double bondUnsaturated structurePrecursor for heterocyclic synthesis

Structure-Activity Relationships

The position of the cyano group on the aromatic ring significantly impacts the compound's reactivity and potential applications. The ortho-positioning in ethyl 2-(2-cyanophenyl)acetate creates unique steric and electronic effects that distinguish it from para-substituted analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator